molecular formula C10H11NO4S B1469584 4-Methoxy-3-nitrobenzylthioacetic acid CAS No. 22216-44-0

4-Methoxy-3-nitrobenzylthioacetic acid

Cat. No.: B1469584
CAS No.: 22216-44-0
M. Wt: 241.27 g/mol
InChI Key: HNKGGAIJJZAIAV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzylthioacetic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Biological Activity

4-Methoxy-3-nitrobenzylthioacetic acid (CAS No. 22216-44-0) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions
this compound primarily interacts with several biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells . The compound also modulates the expression of cyclins and pro-apoptotic proteins, leading to apoptosis in malignant cells .

Biochemical Pathways
The compound affects various biochemical pathways:

  • Inflammatory Mediators : It inhibits the production of pro-inflammatory mediators such as prostaglandins and nitric oxide by affecting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) activities .
  • Cell Cycle Regulation : By downregulating cyclin D1 and upregulating NOXA and BIM, it induces cell cycle arrest and apoptosis .

Biological Activity Overview

Biological Activity Description
Anti-cancer Induces apoptosis in leukemia cells by activating caspases and altering gene expression related to cell survival .
Anti-inflammatory Reduces inflammation by inhibiting COX and iNOS, leading to decreased levels of inflammatory cytokines.
Cytotoxicity Exhibits significant cytotoxic effects against various cancer cell lines with enhanced activity observed with specific structural modifications .

Case Studies and Research Findings

  • In Vitro Studies on Leukemic Cells
    • Research demonstrated that treatment with this compound resulted in a marked inhibition of the PI3K/AKT pathway in human leukemic cells. This led to reduced cell viability and increased apoptosis rates, highlighting its potential as a therapeutic agent for leukemia .
  • Animal Model Evaluations
    • In animal models, administration of the compound showed promising results in reducing tumor size without significant toxicity at lower doses. The modulation of immune responses was also noted, suggesting a dual role in both direct cytotoxicity against tumor cells and indirect effects through immune system enhancement .
  • Clinical Implications
    • The compound is currently being investigated for its potential application in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Preliminary findings indicate a reduction in cytogenetically abnormal cells with minimal impact on normal hematopoiesis, suggesting a favorable therapeutic window .

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGGAIJJZAIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849393
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22216-44-0
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-nitrobenzylthioacetic acid
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4-Methoxy-3-nitrobenzylthioacetic acid
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